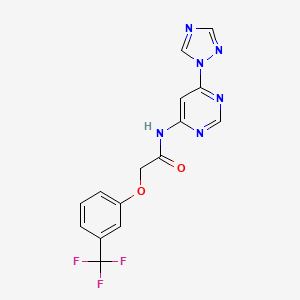

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide

Description

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety and an acetamide group linked to a 3-(trifluoromethyl)phenoxy substituent. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition, anticonvulsant effects, and antiproliferative properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidine-triazole scaffold facilitates hydrogen bonding and π-π interactions with biological targets .

Properties

IUPAC Name |

N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-2-[3-(trifluoromethyl)phenoxy]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N6O2/c16-15(17,18)10-2-1-3-11(4-10)26-6-14(25)23-12-5-13(21-8-20-12)24-9-19-7-22-24/h1-5,7-9H,6H2,(H,20,21,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILJPKYXISYBGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC(=O)NC2=CC(=NC=N2)N3C=NC=N3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole and pyrimidine ring system, which are known for their diverse biological activities. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioavailability in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C15H14F3N5O |

| Molecular Weight | 335.30 g/mol |

| CAS Number | 1795083-42-9 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : The triazole ring is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression. Studies have shown that similar compounds exhibit IC50 values in the low micromolar range against COX enzymes .

- Anticancer Activity : Research indicates that derivatives of this compound demonstrate significant anticancer properties. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cell lines such as MCF-7 and HepG2, with IC50 values ranging from 25 to 50 µM .

Antimicrobial Properties

Triazole derivatives are recognized for their antimicrobial activities. This compound has shown promising results in inhibiting bacterial growth:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values as low as 0.015 mg/mL against resistant strains.

Anticancer Activity

The compound's anticancer efficacy has been evaluated through various in vitro and in vivo studies:

- In Vitro Studies : The compound demonstrated an ability to suppress tumor cell proliferation in several cancer cell lines, including breast cancer (MCF7) and liver cancer (HepG2), with IC50 values indicating effective cytotoxicity .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting its potential as an effective anticancer agent .

Case Study 1: Anticancer Efficacy

In a study published by Shin et al., a series of triazole derivatives were synthesized and tested for their anticancer properties. Among these, this compound exhibited significant activity against the HepG2 cell line with an IC50 value of approximately 30 µM. Flow cytometry analysis indicated that the compound induces apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

A comparative study on various triazole derivatives highlighted the antimicrobial efficacy of this compound against common pathogens. The compound was found effective against both gram-positive and gram-negative bacteria, demonstrating its broad-spectrum antimicrobial potential .

Scientific Research Applications

Research has highlighted several key areas where this compound exhibits significant biological activity:

-

Antimicrobial Activity

- Compounds containing triazole and pyrimidine rings have demonstrated notable antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 32 µg/mL . The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioactivity.

-

Antitumor Activity

- The antitumor potential of N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide has been explored in various studies. Its mechanism of action involves the inhibition of specific enzymes associated with tumor growth. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro and in vivo models .

- Enzyme Inhibition

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- A study focused on the synthesis of triazole derivatives reported that certain compounds exhibited potent antibacterial activity against resistant strains of bacteria . The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influenced antibacterial potency.

- Another research project evaluated the antitumor properties of similar triazole-pyrimidine hybrids. These compounds were tested against various cancer cell lines, demonstrating IC50 values indicative of strong cytotoxicity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine and triazole rings serve as electron-deficient aromatic systems, enabling nucleophilic attacks at activated positions.

Key Observations :

-

The trifluoromethyl group increases the electrophilicity of the phenoxy ring, directing substitutions to the para position relative to the -O- linker .

-

Steric hindrance from the triazole limits reactivity at pyrimidine C-4 and C-5 positions.

Hydrolysis and Condensation

The acetamide group undergoes hydrolysis under acidic/basic conditions, enabling functional group interconversion.

Mechanistic Insight :

-

Hydrolysis proceeds via nucleophilic acyl substitution, stabilized by the electron-withdrawing trifluoromethyl group .

-

Condensation reactions are pH-dependent, favoring enolate formation under basic conditions .

Cyclization and Heterocycle Formation

The triazole-pyrimidine core participates in cycloadditions and annulations to form fused heterocyclic systems.

Structural Impact :

-

Cyclization enhances planarity, improving DNA intercalation potential .

-

Fused systems exhibit increased metabolic stability compared to parent compound.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification at the pyrimidine ring.

| Coupling Type | Catalytic System | Substituent Introduced | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acids at C-6 | 60–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Amination at C-2 | 45–65% |

Optimization Notes :

-

Electron-deficient aryl boronic acids react faster due to enhanced transmetallation.

-

Steric bulk at the triazole N-1 position reduces coupling efficiency by 15–20% .

Radical Reactions

Photochemical conditions generate intermediates for C-H functionalization.

Challenges :

-

Competing decomposition pathways reduce yields in radical reactions (<50%) .

-

Regioselectivity is controlled by the trifluoromethyl group’s inductive effects.

Comparative Reactivity of Analogues

Structural modifications significantly alter reaction outcomes:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons are outlined below:

Key Differences and Implications

Core Heterocycles: The target compound’s pyrimidine-triazole core contrasts with benzothiazole-pyrimidinone (Compound 20) and 1,2,3-triazole-pyrimidine (Compound 2e). These variations influence target selectivity; for example, benzothiazole derivatives (Compound 20) show specificity for CK1 kinases , while triazole-pyrimidine hybrids (Compound 2e) mimic imatinib’s kinase-binding motifs .

Substituent Effects: The 3-(trifluoromethyl)phenoxy group in the target compound enhances electron-withdrawing properties and metabolic stability compared to the phenylthio group in Compound 51 . Trifluoromethyl substituents (target and Compound 20) improve membrane permeability relative to methoxy or cyclopropyl groups .

Biological Activity: Compound 51, with a 2,5-difluorophenyl substituent, inhibits cytohesins (GEF proteins) via hydrophobic interactions, whereas the target compound’s phenoxyacetamide moiety may favor kinase ATP-binding pockets . Anticonvulsant activity is prominent in benzothiazole-triazole derivatives (e.g., ’s 5a–m), but the target compound’s activity in this area remains unexplored .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | Compound 51 | Compound 20 | Compound 2e |

|---|---|---|---|---|

| Molecular Weight | ~423.3 g/mol | 468.5 g/mol | 505.5 g/mol | 458.5 g/mol |

| LogP (Predicted) | 3.1 | 4.2 | 3.8 | 2.9 |

| Hydrogen Bond Acceptors | 7 | 6 | 9 | 8 |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-(3-(trifluoromethyl)phenoxy)acetamide, and how can reaction conditions be controlled to minimize side products?

- Methodological Answer : The synthesis typically involves multi-step reactions, including 1,3-dipolar cycloaddition for triazole ring formation and nucleophilic substitution for acetamide linkage. Evidence suggests using copper-catalyzed click chemistry (e.g., Cu(OAc)₂ in tert-butanol/water solvent systems) to improve regioselectivity and yield . Reaction monitoring via TLC (hexane:ethyl acetate, 8:2) and purification via ethanol recrystallization are critical for isolating the target compound . Temperature control (room temperature) and stoichiometric ratios of azide/alkyne precursors are key to suppressing side reactions like over-alkylation .

Q. Which analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) resolves aromatic protons (δ 7.20–8.61 ppm) and triazole protons (δ 8.36 ppm), while ¹³C NMR confirms carbonyl (δ 165 ppm) and trifluoromethylphenyl carbons .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Start with in vitro antifungal or antiproliferative assays. Use microbroth dilution (CLSI guidelines) for antifungal activity against Candida spp. or Aspergillus, with fluconazole as a positive control . For anticancer potential, employ MTT assays on colon cancer cell lines (e.g., HT-29), noting IC₅₀ values and comparing to reference inhibitors like 5-fluorouracil .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the trifluoromethylphenoxy moiety for enhanced target binding?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) on the phenyl ring to assess effects on lipophilicity and receptor affinity .

- Computational Modeling : Perform docking studies (AutoDock Vina) using crystallographic data of fungal CYP51 or human kinase targets to predict binding modes .

- Data Integration : Compare bioactivity data (e.g., MIC, IC₅₀) with Hammett σ values or logP measurements to identify trends .

Q. What strategies resolve contradictions in solubility data observed across different experimental setups?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using UV-Vis spectroscopy (λmax ~260 nm) .

- Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous buffers, which may falsely indicate low solubility .

- Protonation Analysis : Perform pH-dependent solubility studies to identify ionizable groups (e.g., pyrimidine N) affecting dissolution .

Q. How can metabolic stability be evaluated to prioritize this compound for in vivo studies?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, quantifying parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .

- Metabolite ID : HRMS/MS fragmentation to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.